Cas no 1804343-11-0 (4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile)

4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile structure
1804343-11-0 structure
商品名:4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1804343-11-0
MF:C9H6F4N2O2
メガワット:250.149755954742
CID:4834474

4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile
    • インチ: 1S/C9H6F4N2O2/c10-3-6-5(1-2-14)8(16)15-4-7(6)17-9(11,12)13/h4H,1,3H2,(H,15,16)
    • InChIKey: FRARPIMSFWVJNK-UHFFFAOYSA-N
    • ほほえんだ: FCC1C(=CNC(C=1CC#N)=O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 442
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 62.1

4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029092729-1g
4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile
1804343-11-0 97%
1g
$1,564.50 2022-04-02

4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報

Introduction to 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804343-11-0)

4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile, identified by its CAS number 1804343-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The presence of both fluoromethyl and trifluoromethoxy substituents, along with a hydroxyl group and a nitrile moiety, endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The fluoromethyl group (–CH₂F) is particularly noteworthy due to its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules. This feature has been extensively studied in medicinal chemistry, where fluorinated compounds are often employed to improve pharmacokinetic profiles. Similarly, the trifluoromethoxy group (–O-CF₃) contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets. The combination of these groups with the hydroxyl (–OH) and nitrile (–CN) functionalities creates a multifaceted scaffold that is conducive to further derivatization and functionalization.

In recent years, there has been a surge in research focused on developing novel pyridine derivatives for therapeutic applications. Pyridine-based compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural features of 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile make it an attractive candidate for further investigation as a lead compound or intermediate in the synthesis of bioactive molecules.

One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine core is a common pharmacophore in kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. The presence of both electrophilic and nucleophilic centers in 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile allows for selective modifications that can fine-tune its binding properties.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, a 2023 review published in the journal *Journal of Medicinal Chemistry* discussed the impact of fluorine substitution on the pharmacological properties of pyridine derivatives. The authors noted that fluorine atoms can modulate both the electronic distribution and steric environment of molecules, leading to improved drug-like characteristics. The compound under discussion aligns well with this trend, as its structural features are likely to contribute to favorable pharmacokinetic properties.

The nitrile group (–CN) in 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile also plays a significant role in its chemical behavior. Nitriles are versatile functional groups that can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides. These reactions make nitrile-containing compounds valuable intermediates in synthetic chemistry, allowing for further functionalization to create more complex molecular architectures.

Another area where this compound shows promise is in agrochemical applications. Pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. The unique combination of substituents in 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile could potentially lead to the development of novel agrochemicals with improved efficacy and environmental safety.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability.

In conclusion, 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804343-11-0) is a structurally complex and versatile compound with significant potential in pharmaceutical and agrochemical research. Its unique combination of substituents makes it an attractive scaffold for further derivatization and functionalization, leading to novel bioactive molecules. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are likely to play an increasingly important role in drug discovery and development.

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